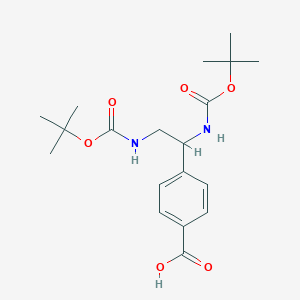
4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid" represents a structurally complex molecule potentially relevant in the field of organic chemistry due to its unique structural features. Such molecules are often explored for their chemical reactivity, physical and chemical properties, and potential applications in various domains, including materials science and pharmaceuticals. The compound's synthesis, analysis of its molecular structure, chemical and physical properties, and chemical reactions are crucial for understanding its potential applications and behavior in different environments.
Synthesis Analysis
Synthetic strategies for complex molecules like the one often involve multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. Novel and efficient methods have been developed for the synthesis of related benzoic acid derivatives and diaza-crown ethers, showcasing advanced techniques in organic synthesis that might be applicable to our compound of interest (Shaabani et al., 2009) (Katritzky et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using spectroscopic techniques and X-ray crystallography. Studies on similar compounds have elucidated detailed structural information, providing insights into molecular geometries, bond lengths, and angles critical for understanding the compound's reactivity and interactions (Obreza & Perdih, 2012).
科学的研究の応用
Synthesis and Chemical Applications
One notable application is in the field of organic synthesis, where novel methodologies for creating complex molecules are constantly being developed. For example, a study detailed a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the synthesis of compounds with closely related ring systems and broad spectrum of biological activities (Shaabani et al., 2009). Such methodologies can be indicative of the synthetic routes that might be used for compounds like 4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid, highlighting the importance of innovative synthesis techniques in accessing novel compounds for research and development.
Materials Science and Engineering
In materials science, the manipulation and study of molecular structures to create materials with desired properties are fundamental. For instance, the study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates has been reported to synthesize materials with unique photophysical properties (Sivakumar et al., 2011). Such research demonstrates the potential for using complex organic molecules in the development of new materials with specific optical or electronic properties, which could extend to applications of 4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid in materials engineering.
Biochemical Applications
On the biochemical front, compounds with intricate molecular structures serve as probes or modulators in biological systems. A study detailed the development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species (Setsukinai et al., 2003). This research underscores the utility of complex organic compounds in biomedical research and diagnostics, suggesting potential roles for similar compounds in detecting or interacting with biological molecules.
Safety and Hazards
特性
IUPAC Name |
4-[1,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-11-14(21-17(25)27-19(4,5)6)12-7-9-13(10-8-12)15(22)23/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQVKGJVPPWHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
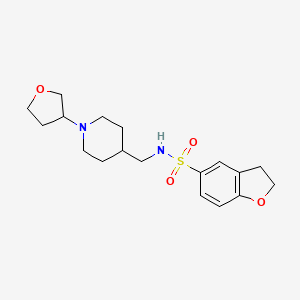
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
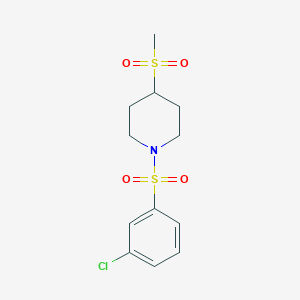

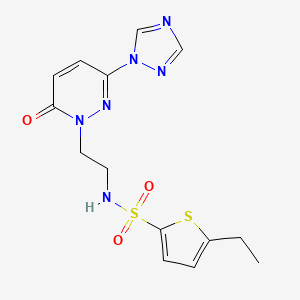
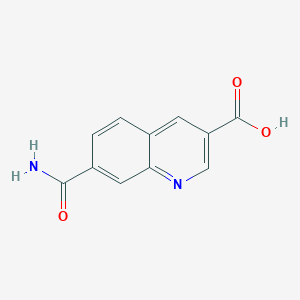
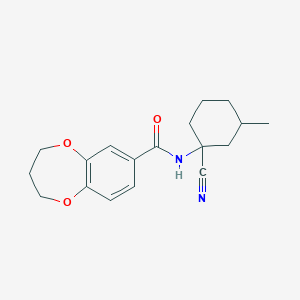
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)